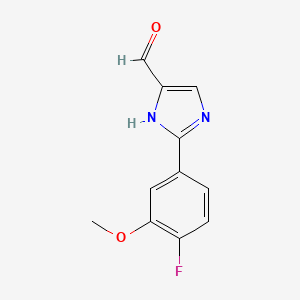![molecular formula C11H9ClF3NO B13695197 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
準備方法
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves several steps:
Suzuki-Miyaura Coupling: This method is widely used for forming carbon-carbon bonds.
Isocyanate Reaction: Another method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile under controlled conditions.
Industrial production methods often optimize these reactions to ensure high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone has diverse applications in scientific research:
作用機序
The mechanism by which 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
類似化合物との比較
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzylamine: Another similar compound, which has a trifluoromethyl group attached to a benzylamine moiety, showing different chemical behavior and uses.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: This compound is used in boronic acid chemistry and has applications in cross-coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
特性
分子式 |
C11H9ClF3NO |
|---|---|
分子量 |
263.64 g/mol |
IUPAC名 |
1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-7-3-4-9(8(6-7)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChIキー |
VOKVXKWLWYNQKB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


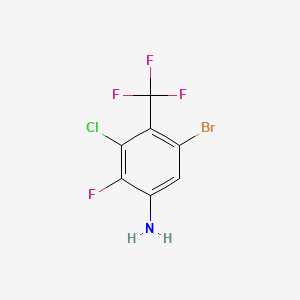


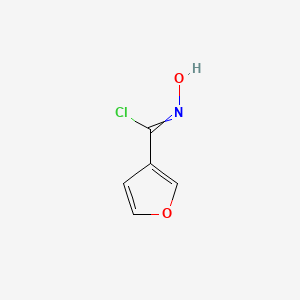
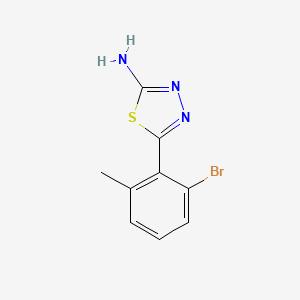

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
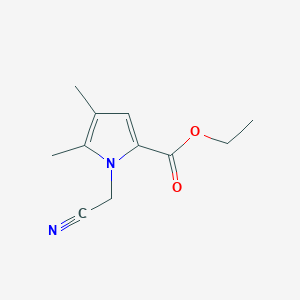

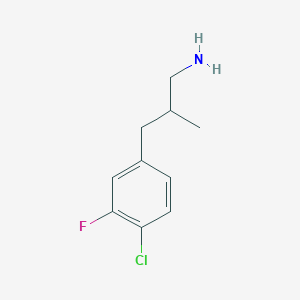
![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
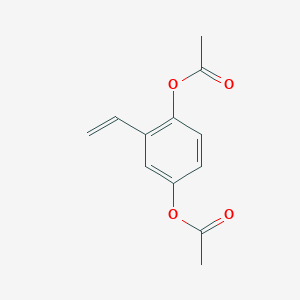
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
